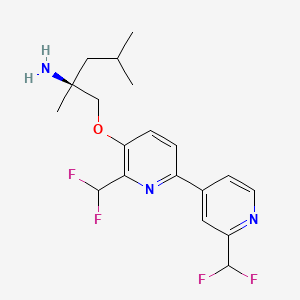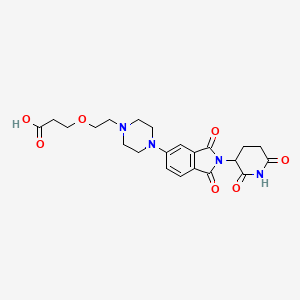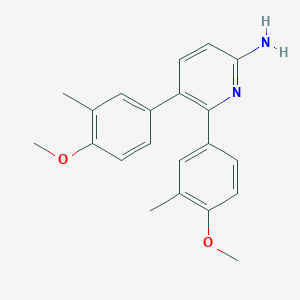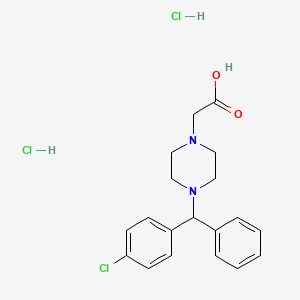
Cetirizine Impurity B dihydrochloride
Übersicht
Beschreibung
Cetirizine Impurity B dihydrochloride is a chemical compound that serves as an impurity in Cetirizine dihydrochloride, a second-generation antihistamine. Cetirizine is widely used for its antiallergic properties, specifically as a histamine H1-receptor antagonist. This compound is often studied to ensure the purity and efficacy of Cetirizine formulations .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Cetirizin-Verunreinigung B Dihydrochlorid beinhaltet die Reaktion von 2-(4-((4-Chlorphenyl)(phenyl)methyl)piperazin-1-yl)essigsäure mit Salzsäure. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um die Bildung des Dihydrochloridsalzes zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Cetirizin-Verunreinigung B Dihydrochlorid folgt strengen Richtlinien, um einen hohen Reinheitsgrad zu gewährleisten. Der Prozess umfasst mehrere Reinigungsschritte, darunter Kristallisation und Filtration, um unerwünschte Nebenprodukte zu entfernen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cetirizin-Verunreinigung B Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid induziert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Nukleophile Substitutionsreaktionen können auftreten, insbesondere am Piperazinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von sekundären Aminen.
Substitution: Bildung von substituierten Piperazinderivaten.
Wissenschaftliche Forschungsanwendungen
Cetirizin-Verunreinigung B Dihydrochlorid wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um:
Die Reinheit von Cetirizin-Formulierungen zu gewährleisten: Es wird als Referenzstandard in der Qualitätskontrolle eingesetzt.
Die Pharmakokinetik von Cetirizin zu untersuchen: Verstehen, wie Verunreinigungen das Verhalten des Arzneimittels im Körper beeinflussen.
Analytische Methoden zu entwickeln: Es hilft bei der Entwicklung von Methoden zum Nachweis und zur Quantifizierung von Verunreinigungen in pharmazeutischen Formulierungen.
5. Wirkmechanismus
Obwohl Cetirizin-Verunreinigung B Dihydrochlorid selbst keine direkte therapeutische Wirkung hat, kann sein Vorhandensein die Gesamtwirksamkeit und Sicherheit von Cetirizin beeinflussen. Cetirizin wirkt durch selektive Hemmung peripherer H1-Rezeptoren, wodurch verhindert wird, dass Histamin an diese bindet und allergische Symptome auslöst .
Ähnliche Verbindungen:
Cetirizin-Dihydrochlorid: Die Stammverbindung, die als Antihistaminikum verwendet wird.
Levocetirizin-Dihydrochlorid: Ein Enantiomer von Cetirizin mit höherer Affinität für H1-Rezeptoren.
Hydroxyzine-Dihydrochlorid: Ein Antihistaminikum der ersten Generation aus
Wirkmechanismus
While Cetirizine Impurity B dihydrochloride itself does not have a direct therapeutic effect, its presence can influence the overall efficacy and safety of Cetirizine. Cetirizine works by selectively inhibiting peripheral H1 receptors, thereby preventing histamine from binding and causing allergic symptoms .
Vergleich Mit ähnlichen Verbindungen
Cetirizine dihydrochloride: The parent compound, used as an antihistamine.
Levocetirizine dihydrochloride: An enantiomer of Cetirizine with higher affinity for H1 receptors.
Hydroxyzine dihydrochloride: A first-generation antihistamine from
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2.2ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;;/h1-9,19H,10-14H2,(H,23,24);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPZEDLYSAUAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000690-91-4 | |
| Record name | 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
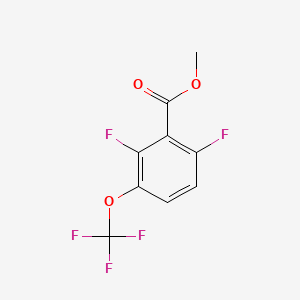
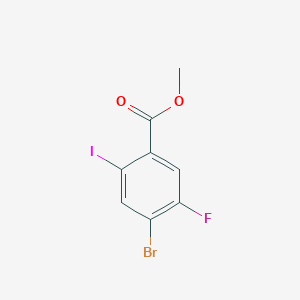
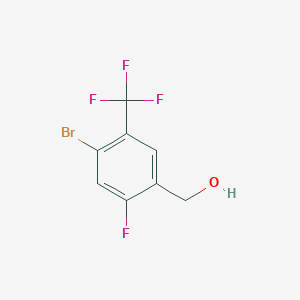

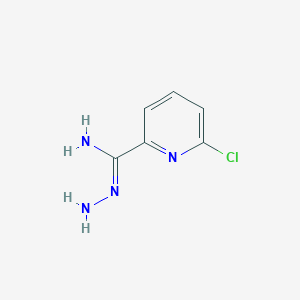
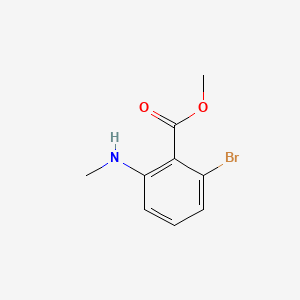

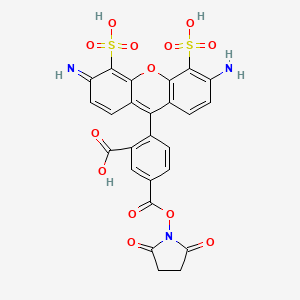
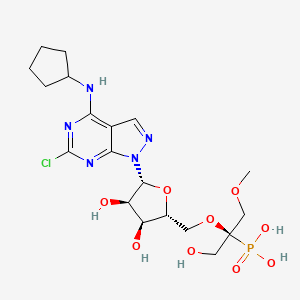
![4-[[4-(2,6-Difluorophenyl)-5-oxotetrazole-1-carbonyl]-propan-2-ylamino]-3-phenoxybenzoic acid](/img/structure/B8175928.png)
![[3-[Bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid](/img/structure/B8175930.png)
